molecular formula C37H67NO13 B194052 N-Desmethyl Clarithromycin CAS No. 101666-68-6

N-Desmethyl Clarithromycin

Cat. No.: B194052
CAS No.: 101666-68-6
M. Wt: 733.9 g/mol
InChI Key: CIJTVUQEURKBDL-RWJQBGPGSA-N
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Description

N-Desmethyl Clarithromycin is a metabolite of Clarithromycin, a widely used macrolide antibiotic. Clarithromycin is known for its effectiveness against a variety of bacterial infections, including respiratory tract infections, skin infections, and Helicobacter pylori infections. This compound is formed through the demethylation of Clarithromycin and retains some of the parent compound’s biological activity .

Mechanism of Action

Target of Action

N-Desmethyl Clarithromycin, like its parent compound Clarithromycin, primarily targets the bacterial 50S ribosomal subunit . This subunit plays a crucial role in bacterial protein synthesis. By binding to this subunit, this compound inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process .

Mode of Action

This compound works synergistically with its parent compound, Clarithromycin . It penetrates the bacterial cell wall and reversibly binds to domain V of the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, blocking the translocation of peptides . This interaction disrupts protein synthesis, leading to inhibition of bacterial growth or bacterial death, depending on the organism and drug concentration .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, it inhibits the translocation of peptides during translation, disrupting the protein synthesis pathway . This disruption can lead to the death of the bacteria or inhibit their growth .

Pharmacokinetics

The pharmacokinetics of this compound is closely related to that of its parent compound, Clarithromycin. Clarithromycin is extensively metabolized by CYP3A to 14-hydroxyclarithromycin and this compound . It exhibits nonlinear pharmacokinetics, demonstrated by reduced clearance with increasing doses

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth or bacterial death, depending on the organism and drug concentration . In a study involving human cervical cancer HeLa cells, this compound was found to induce apoptosis in these cells . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes. For example, the presence of CYP3A enzymes is necessary for the metabolism of Clarithromycin to this compound

Biochemical Analysis

Biochemical Properties

N-Desmethyl Clarithromycin interacts with various enzymes and proteins in biochemical reactions. It has been found to induce apoptosis in HeLa cells, a type of human cervical cancer cell .

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits HeLa cell growth in a dose- and time-dependent manner . It influences cell function by inducing apoptosis, a process of programmed cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It activates caspase-3, an enzyme that plays a crucial role in the execution-phase of cell apoptosis . It also induces the degradation of caspase-3 substrates, the inhibitor of ICAD and PARP .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to inhibit HeLa cell growth in a dose- and time-dependent manner

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Desmethyl Clarithromycin can be synthesized through the demethylation of Clarithromycin. This process typically involves the use of iodine as a demethylating agent. The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group from the nitrogen atom .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale demethylation reactions. The process is optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl Clarithromycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

N-Desmethyl Clarithromycin has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-Desmethyl Clarithromycin is unique due to its specific metabolic pathway and its ability to retain some biological activity of Clarithromycin. Its role in inducing apoptosis in cancer cells also sets it apart from other macrolides .

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,44)30(41)20(4)27(39)18(2)16-36(9,46-13)32(51-34-28(40)24(38-11)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-35(8,45-12)31(42)23(7)48-26/h18-26,28-32,34,38,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJTVUQEURKBDL-RWJQBGPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454111
Record name N-Desmethyl Clarithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

733.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101666-68-6
Record name Erythromycin, N-demethyl-6-O-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101666686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyl Clarithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHROMYCIN, N-DEMETHYL-6-O-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS14R8NX37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you tell me about the identification of N-Desmethyl Clarithromycin as a metabolite and its presence in environmental samples?

A1: this compound is a known metabolite of the antibiotic Clarithromycin. While Clarithromycin itself is often the focus of analysis in environmental samples, a study using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) successfully identified this compound in chicken liver microsomes after incubation with Clarithromycin. [] This highlights the importance of considering metabolites in pharmaceutical analysis, as they can also persist in the environment.

Q2: What analytical techniques are commonly used to detect this compound?

A2: Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) has proven to be a powerful technique for detecting and identifying this compound in complex matrices like chicken liver microsomes and wastewater. [, ] This approach offers the sensitivity and selectivity needed to distinguish this compound from the parent compound and other metabolites.

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